molecular formula C10H17N3O2 B7793571 Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]- CAS No. 15029-27-3

Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-

Cat. No.: B7793571
CAS No.: 15029-27-3
M. Wt: 211.26 g/mol
InChI Key: IFXUPQLGROKDRR-UHFFFAOYSA-N
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Description

Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-: is a chemical compound with the molecular formula C9H15N3O2 . It is a derivative of acetamide and contains a cyano group and a morpholine ring, making it a versatile compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reaction: : Reacting 2-cyanoacetamide with 3-(4-morpholinyl)propyl chloride in the presence of a base such as triethylamine.

  • Amide Coupling Reaction: : Using coupling reagents like DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between 2-cyanoacetamide and 3-(4-morpholinyl)propylamine .

Industrial Production Methods

In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: : Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of 2-cyano-N-[3-(4-morpholinyl)propyl]acetamide carboxylic acid .

  • Reduction: : Formation of 2-cyano-N-[3-(4-morpholinyl)propyl]acetamide amine .

  • Substitution: : Formation of various substituted morpholines.

Scientific Research Applications

Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It may interact with enzymes or receptors, leading to biological responses.

  • Pathways Involved: : The exact pathways depend on the specific application but can include signaling pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-: is unique due to its specific structural features, such as the presence of the cyano group and the morpholine ring. Similar compounds include:

  • 2-cyano-N-(2-morpholinoethyl)acetamide

  • 2-cyano-N-(3-morpholinylpropyl)acetamide

  • 2-cyano-N-(4-morpholinylpropyl)acetamide

These compounds share the cyano and morpholine functionalities but differ in the length and position of the alkyl chain, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-cyano-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c11-3-2-10(14)12-4-1-5-13-6-8-15-9-7-13/h1-2,4-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXUPQLGROKDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400222
Record name Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-27-3
Record name 2-Cyano-N-[3-(4-morpholinyl)propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15029-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-cyano-N-[3-(4-morpholinyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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